molecular formula C12H16ClNO3 B2844503 (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride CAS No. 1263078-03-0

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

Cat. No. B2844503
CAS RN: 1263078-03-0
M. Wt: 257.71
InChI Key: INNJRDSEIIEWOV-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of indoline, which is a heterocyclic organic compound commonly found in plants and animals. (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antioxidant and Genotoxic Activities

  • Ethoxyquin, a structurally related compound, and its salts have been studied for their cytotoxicity and genotoxic effects, as well as for their antioxidant properties. Although not directly related to (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride, the study on ethoxyquin salts indicates the interest in understanding the biological activities of such compounds, which could extend to the study of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in similar contexts (Blaszczyk & Skolimowski, 2006).

Fluorescence Labeling and Biological Imaging

  • 6-Methoxy-4-quinolone, another compound with a methoxy group similar to the subject of your query, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its characteristics suggest potential applications in fluorescent labeling and biological imaging, indicating possible research avenues for (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in the development of fluorescent labeling agents or probes for bioimaging (Hirano et al., 2004).

Metabolism and Drug Development

  • The metabolism of 8-aminoquinoline compounds, which include a methoxy group, has been explored to understand their transformation in biological systems, highlighting the importance of studying such transformations for drug development and safety evaluation. This could be relevant for understanding how (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is metabolized in biological systems, contributing to its potential development as a therapeutic agent (Theoharides et al., 1985).

Enzyme Inhibition for Therapeutic Applications

  • Synthesis and evaluation of tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase indicate a research interest in compounds with potential therapeutic applications. While not directly related, such studies suggest that (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride could be explored for similar biological activities and potential therapeutic uses (Sujayev et al., 2016).

properties

IUPAC Name

ethyl (2S)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNJRDSEIIEWOV-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(N1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride

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